molecular formula C7H13NO B2444392 5-Azaspiro[2.5]octan-7-ol CAS No. 2090320-37-7

5-Azaspiro[2.5]octan-7-ol

Cat. No. B2444392
CAS RN: 2090320-37-7
M. Wt: 127.187
InChI Key: PZVHOYQWDXQPIB-UHFFFAOYSA-N
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Description

5-Azaspiro[2.5]octan-7-ol is a chemical compound that has gained significant attention in scientific research for its properties and potential implications in various fields like industry and medicine. It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.5]octan-7-ol can be represented by the InChI code: 1S/C7H13NO/c9-6-3-7(1-2-7)5-8-4-6/h6,8-9H,1-5H2 . This indicates that the compound contains 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom. The molecular weight is 127.19 .


Physical And Chemical Properties Analysis

5-Azaspiro[2.5]octan-7-ol is a powder at room temperature . Its molecular weight is 127.19 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results and would likely be available in specialized chemical databases or literature.

Scientific Research Applications

Chemical Properties

“5-Azaspiro[2.5]octan-7-ol” is a chemical compound with the CAS Number: 2090320-37-7 . It has a molecular weight of 127.19 and is typically stored at room temperature . It is usually available in a powder form .

Synthesis

The economically feasible route of production of 1-oxa-2-azaspiro [2.5] octane, a related compound, is the reaction of cyclohexanone with ammonia and sodium hypochlorite . However, due to strong exothermic reactions, massive gas release, and heterogeneous reaction, the controllability, efficiency, and safety of the reaction are in great difficulty using batch technology .

Microreaction System

A microreaction system containing predispersion, reaction, and phase separation was introduced into the preparation of 1-oxa-2-azaspiro [2.5] octane . The research results showed that precise control of the process including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, was the key to process intensification .

Continuous-Flow Synthesis

Under optimal conditions, the concentration of 1-oxa-2-azaspiro [2.5] octane in the product obtained by the microreaction system (~2.0 mol·L -1) was much higher than that obtained by batch technology (0.2–0.4 mol·L -1) . This demonstrates that the continuous-flow synthesis would be a more efficient substitute for batch synthesis .

Electrophilic Aminating Agent

1-Oxa-2-azaspiro [2.5] octane, as one of N-H oxaziridines, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . It has the features of stereoselectivity and the absence of formation of strongly acidic or basic byproducts .

Organic Synthetic Methods

There is considerable interest in the development of organic synthetic methods using 1-Oxa-2-azaspiro [2.5] octane due to its features of stereoselectivity and the absence of formation of strongly acidic or basic byproducts .

Safety and Hazards

The safety information available indicates that 5-Azaspiro[2.5]octan-7-ol may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5-azaspiro[2.5]octan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-3-7(1-2-7)5-8-4-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVHOYQWDXQPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2090320-37-7
Record name 5-azaspiro[2.5]octan-7-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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